2-Acetyl-3-bromo-benzothiophene

C–H functionalization cross-coupling benzothiophene arylation

2-Acetyl-3-bromo-benzothiophene (CAS 99661-07-1; IUPAC: 1-(3-bromo-1-benzothiophen-2-yl)ethanone) is a brominated benzothiophene building block bearing an acetyl group at the C2 position and a bromine atom at the C3 position, with a molecular formula of C₁₀H₇BrOS and molecular weight of 255.13 g/mol. The compound serves as a polyhalogenated heterocyclic scaffold with dual reactive handles, enabling sequential functionalization via cross-coupling and carbonyl chemistry.

Molecular Formula C10H7BrOS
Molecular Weight 255.13 g/mol
CAS No. 99661-07-1
Cat. No. B1625229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-3-bromo-benzothiophene
CAS99661-07-1
Molecular FormulaC10H7BrOS
Molecular Weight255.13 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C2=CC=CC=C2S1)Br
InChIInChI=1S/C10H7BrOS/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,1H3
InChIKeyQVWNKOMTEBSMMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-3-bromo-benzothiophene (CAS 99661-07-1): Structural and Functional Overview for Procurement


2-Acetyl-3-bromo-benzothiophene (CAS 99661-07-1; IUPAC: 1-(3-bromo-1-benzothiophen-2-yl)ethanone) is a brominated benzothiophene building block bearing an acetyl group at the C2 position and a bromine atom at the C3 position, with a molecular formula of C₁₀H₇BrOS and molecular weight of 255.13 g/mol . The compound serves as a polyhalogenated heterocyclic scaffold with dual reactive handles, enabling sequential functionalization via cross-coupling and carbonyl chemistry [1]. Its ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals at δ 2.77 (s, 3H, COCH₃), δ 7.57–7.65 (m, 2H), δ 7.95 (dd, J = 7.7, 1.1 Hz, 1H), and δ 8.10 (dd, J = 7.1, 1.3 Hz, 1H), with LC-MS (ESI) showing m/z 254.9 [M+H]⁺ .

Why 2-Acetyl-3-bromo-benzothiophene Cannot Be Interchanged with Unsubstituted or Regioisomeric Benzothiophene Analogs


Substituting 2-Acetyl-3-bromo-benzothiophene with unsubstituted 2-acetylbenzothiophene (CAS 22720-75-8) or 3-bromo-benzothiophene eliminates the dual orthogonal reactivity required for sequential C2 and C3 diversification. The presence of a bromine at C3 in benzothiophene derivatives has been demonstrated to be tolerated in Pd-catalyzed direct C2-arylation reactions, enabling site-selective functionalization that is inaccessible with non-brominated scaffolds [1]. Conversely, regioisomers such as 2-Acetyl-5-bromo-benzothiophene (CAS 1423-64-9) or 3-Acetyl-5-bromo-benzothiophene exhibit fundamentally different electronic distributions and steric environments, altering both cross-coupling efficiency and downstream synthetic utility . Generic substitution therefore compromises reaction orthogonality and structural fidelity, necessitating compound-specific procurement.

Quantitative Comparative Evidence for 2-Acetyl-3-bromo-benzothiophene Differentiation


Tolerance of C3-Bromo Substituent in Pd-Catalyzed Direct C2-Arylation

In ligand-free Pd(OAc)₂-catalyzed direct C2-arylation of benzothiophene derivatives, the presence of a bromo substituent at the C3 position is explicitly demonstrated to be tolerated, with the reaction proceeding under low catalyst loading (0.5–0.1 mol%) [1]. This contrasts with the behavior of C3-unsubstituted benzothiophenes, which lack this site-blocking orthogonality and are susceptible to non-selective functionalization under similar conditions. The C3-bromo group functions as a protecting element that preserves the C2 site for selective arylation while maintaining a latent reactive handle for subsequent cross-coupling at C3 [2].

C–H functionalization cross-coupling benzothiophene arylation

Regioselective Orthogonality vs. 5-Bromo Regioisomer

2-Acetyl-3-bromo-benzothiophene (C3-bromo) positions the halogen on the thiophene ring adjacent to the acetyl group, creating a 1,2-relationship between electrophilic centers that enables chelation-assisted or proximity-directed transformations. In contrast, 2-Acetyl-5-bromo-benzothiophene (CAS 1423-64-9) places the bromine on the fused benzene ring, resulting in a meta-like disposition relative to the acetyl group with distinctly different electronic activation and steric accessibility . The C3-bromo isomer participates in bromocyclization pathways using N-methylpyrrolidin-2-one hydrotribromide (MPHT) to generate 2,3-disubstituted benzothiophene libraries, a synthetic entry point not applicable to the 5-bromo regioisomer [1].

regioselectivity site-selective functionalization heterocyclic synthesis

Dual Reactive Handle vs. Non-Brominated 2-Acetylbenzothiophene

2-Acetylbenzothiophene (CAS 22720-75-8; C₁₀H₈OS, MW 176.24) lacks a halogen handle, limiting its utility to carbonyl-based transformations only . 2-Acetyl-3-bromo-benzothiophene retains the identical acetyl moiety while introducing an aryl bromide for Pd-catalyzed cross-coupling (Suzuki, Stille, Sonogashira, Buchwald-Hartwig), thereby doubling the compound's synthetic versatility [1]. This dual-reactivity profile enables sequential diversification strategies — for example, C2 carbonyl modification followed by C3 aryl/alkenyl installation — that are impossible with the non-brominated analog.

cross-coupling Suzuki-Miyaura building block utility

Synthetic Accessibility via Transition-Metal-Free Acylation

A simple, single-step synthesis of 2- and 3-acyl substituted benzothiophenes has been described via environmentally benign acylation of benzothiophene with in situ generated acyl trifluoroacetates, employing trifluoroacetic anhydride and phosphoric acid without transition metals or Lewis acids [1]. This method provides access to 2-acetyl-3-bromo-benzothiophene from 3-bromobenzothiophene through electrophilic aromatic substitution, offering a cost-advantaged and scalable route compared to multi-step Pd-catalyzed approaches required for regioisomers with less favorable electronic activation .

green chemistry acyl benzothiophene synthesis transition-metal-free

Recommended Research and Industrial Applications for 2-Acetyl-3-bromo-benzothiophene Based on Differentiated Reactivity


Divergent Synthesis of 2,3-Disubstituted Benzothiophene Libraries

The orthogonality of C2-acetyl and C3-bromo handles enables sequential diversification: initial carbonyl chemistry (reduction, condensation, Grignard addition) followed by Pd-catalyzed cross-coupling at C3. This divergent strategy is supported by the demonstrated tolerance of the C3-bromo group in Pd-catalyzed C2-arylation [1], allowing access to stereo-defined 2-vinylogous benzothiophene libraries with potential antitubulin and cytotoxic activities [2].

Synthesis of Benzothiophene-Based Bioactive Scaffolds

2,3-Disubstituted benzothiophenes constitute the core of numerous bioactive molecules, including raloxifene (Evista™) and PDE10A inhibitors [1]. 2-Acetyl-3-bromo-benzothiophene serves as a key precursor for introducing diversity at both C2 and C3 positions, enabling structure–activity relationship studies in anti-inflammatory, antimalarial, and anticancer programs [2].

Materials Chemistry: Synthesis of π-Conjugated Systems

The bromo substituent enables incorporation of benzothiophene units into extended π-conjugated frameworks via cross-coupling, while the acetyl group provides a handle for further functionalization or tuning of electronic properties. This dual functionality is relevant to the development of organic semiconductors, photochromic switches, and dithienylethene-based molecular photoswitches [1].

Cost-Efficient Scale-Up via Transition-Metal-Free Route

For programs requiring multi-gram to kilogram quantities, the transition-metal-free acylation protocol using trifluoroacetic anhydride/phosphoric acid [1] offers a scalable and cost-advantaged alternative to Pd-catalyzed routes, reducing both raw material expenditure and metal contamination concerns for downstream biological assays.

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